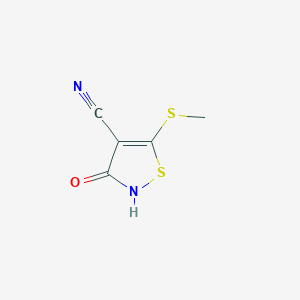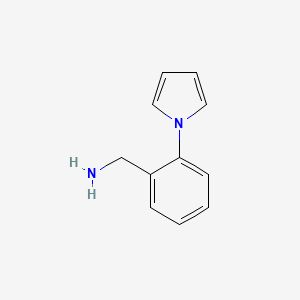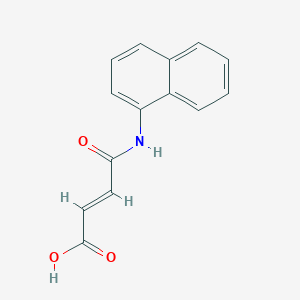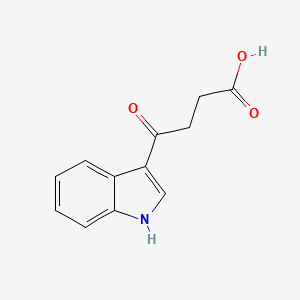
4-(1H-Indol-3-yl)-4-oxobutansäure
Übersicht
Beschreibung
4-(1H-indol-3-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(1H-indol-3-yl)-4-oxobutanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(1H-indol-3-yl)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-indol-3-yl)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Indolderivaten
Indole sind bedeutende heterocyclische Systeme in Naturstoffen und Medikamenten . Sie spielen eine entscheidende Rolle in der Zellbiologie . Die Anwendung von Indolderivaten als biologisch aktive Verbindungen zur Behandlung von Krebszellen, Mikroben und verschiedenen Arten von Störungen im menschlichen Körper hat in den letzten Jahren zunehmend an Bedeutung gewonnen .
Biologisches Potenzial von Indolderivaten
Indolderivate besitzen verschiedene biologische Aktivitäten, wie z. B. antivirale, entzündungshemmende, krebshemmende, anti-HIV-, antioxidative, antimikrobielle, antituberkulöse, antidiabetische, antimalariamittel und Anticholinesterase-Aktivitäten . Dies hat bei Forschern Interesse geweckt, eine Vielzahl von Indolderivaten zu synthetisieren .
Antivirale Aktivität
6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylatderivate wurden hergestellt und als antivirale Mittel beschrieben . Diese Verbindungen zeigten eine inhibitorische Aktivität gegen Influenza A und das Coxsackie B4-Virus .
Anti-HIV-Aktivität
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-Benzolderivate wurden synthetisiert und auf ihre Anti-HIV-Aktivität gegen HIV-1 (IIIB) und HIV-2 (ROD)-Stämme repliziert in akut infizierten Zellen untersucht .
Zytotoxische Aktivität
3-[(4-Substituierte Piperazin-1-yl)methyl]-1H-Indolderivate wurden unter Verwendung der Mannich-Reaktion hergestellt und auf ihre zytotoxische Aktivität untersucht . Die Zytotoxizität der Verbindung war von drei Zelllinien abhängig: menschlicher Leber (HUH7), Brust (MCF7) und Kolon (HCT116) .
Zukünftige Richtungen
The future directions for research on 4-(1H-indol-3-yl)-4-oxobutanoic acid are promising. The compound has been extensively explored as a potential anti-tubercular agent . Indole scaffolds containing the novel non-covalent (decaprenylphosphoryl-β-D-ribose2′-epimerase) DprE1 inhibitor 1,4-azaindole is currently in clinical trials to treat Mycobacterium tuberculosis . In addition, DG167 indazole sulfonamide with potent anti-tubercular activity is undergoing early-stage development in preclinical studies .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Indole derivatives are known to be involved in the metabolism of tryptophan, an essential amino acid . Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Result of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
It is known that the biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .
Biochemische Analyse
Biochemical Properties
4-(1H-indol-3-yl)-4-oxobutanoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of other indole derivatives. It interacts with various enzymes and proteins, facilitating the formation of biologically active compounds. For instance, it can be transformed into ethyl 4-(1H-indol-3-yl)butanoate and 4-(1H-indol-3-yl)butanohydrazide, which are intermediates in the synthesis of more complex molecules . These interactions are essential for the compound’s role in cellular metabolism and signaling pathways.
Cellular Effects
4-(1H-indol-3-yl)-4-oxobutanoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation . Additionally, it affects cell signaling pathways by modulating the activity of specific enzymes and receptors, leading to changes in gene expression and cellular responses.
Molecular Mechanism
The molecular mechanism of 4-(1H-indol-3-yl)-4-oxobutanoic acid involves its interaction with biomolecules, such as enzymes and receptors. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, it has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anti-cancer effects . Additionally, it can bind to specific receptors, modulating their activity and influencing downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(1H-indol-3-yl)-4-oxobutanoic acid can change over time due to its stability and degradation. Studies have shown that the compound remains stable under specific conditions, allowing for consistent experimental results . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, affecting its biological activity. Long-term studies have also indicated that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of 4-(1H-indol-3-yl)-4-oxobutanoic acid vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as anti-inflammatory and anti-cancer properties . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biological effects without causing harm.
Metabolic Pathways
4-(1H-indol-3-yl)-4-oxobutanoic acid is involved in various metabolic pathways, including the synthesis of other indole derivatives. It interacts with enzymes and cofactors that facilitate its conversion into biologically active compounds . These metabolic pathways are essential for maintaining cellular homeostasis and regulating metabolic flux. The compound’s involvement in these pathways also affects metabolite levels, influencing overall cellular function.
Transport and Distribution
Within cells and tissues, 4-(1H-indol-3-yl)-4-oxobutanoic acid is transported and distributed through specific transporters and binding proteins. These interactions are crucial for its localization and accumulation in target tissues, where it exerts its biological effects . The compound’s transport and distribution are influenced by various factors, including its chemical properties and the presence of specific transporters.
Subcellular Localization
The subcellular localization of 4-(1H-indol-3-yl)-4-oxobutanoic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function, as it allows the compound to interact with specific biomolecules and exert its effects . For example, the compound may be directed to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism.
Eigenschaften
IUPAC Name |
4-(1H-indol-3-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-11(5-6-12(15)16)9-7-13-10-4-2-1-3-8(9)10/h1-4,7,13H,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUOPJQCFYTMGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352597 | |
| Record name | Indole-3-(4'-oxo)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
835-45-0 | |
| Record name | Indole-3-(4'-oxo)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 835-45-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid](/img/structure/B1300174.png)
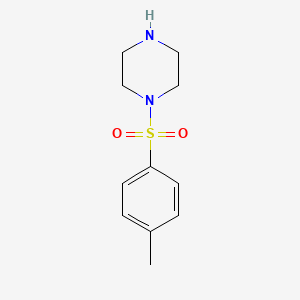
![4-[(5-Methylfuran-2-carbonyl)amino]benzoic acid](/img/structure/B1300180.png)
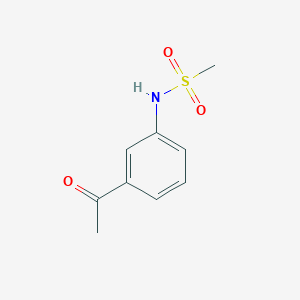
![5-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B1300189.png)
